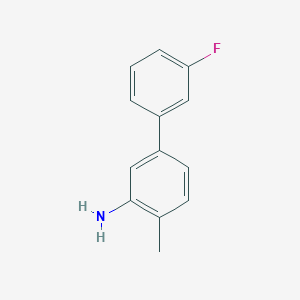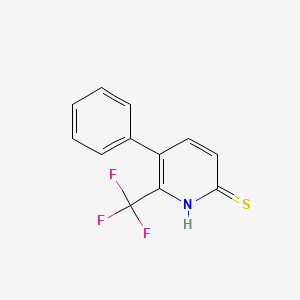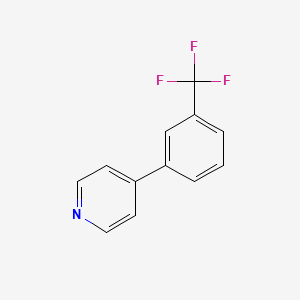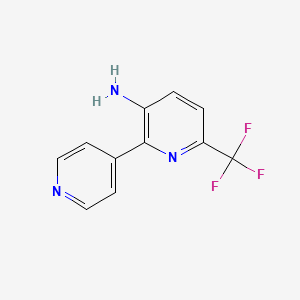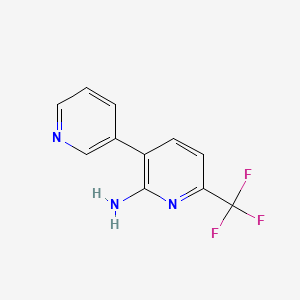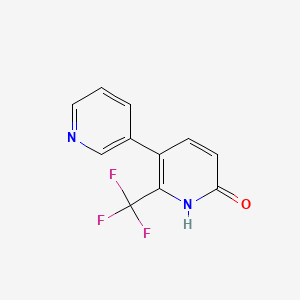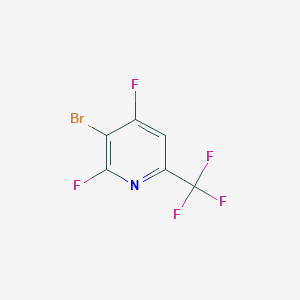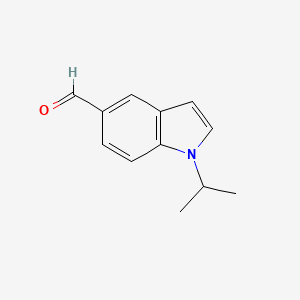
1-Isopropil-1H-indol-5-carbaldehído
Descripción general
Descripción
1-Isopropyl-1H-indole-5-carbaldehyde is a chemical compound with the linear formula C12H13NO . It has a molecular weight of 187.24 . It is a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for 1-Isopropyl-1H-indole-5-carbaldehyde is 1S/C12H13NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-9H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-Isopropyl-1H-indole-5-carbaldehyde are not available, indole derivatives are known to be involved in a wide range of reactions. For instance, Indole-5-carboxaldehyde, a related compound, is used as a reactant in the preparation of curcumin derivatives and in the synthesis of para-para stilbenophanes by McMurry coupling .Physical And Chemical Properties Analysis
1-Isopropyl-1H-indole-5-carbaldehyde is a yellow to brown liquid . It has a molecular weight of 187.24 .Aplicaciones Científicas De Investigación
Agentes antiproliferativos y antiinflamatorios
“1-Isopropil-1H-indol-5-carbaldehído” se puede utilizar en la síntesis de derivados de la curcumina, que tienen aplicaciones como agentes antiproliferativos y antiinflamatorios. Estos derivados son importantes en el desarrollo de tratamientos para afecciones caracterizadas por inflamación y crecimiento celular descontrolado, como el cáncer .
Inhibidores de la proteasa de la neurotoxina del serotipo A
Este compuesto también puede estar involucrado en la preparación de análogos que inhiben la proteasa de la neurotoxina del botulismo del serotipo A, lo cual es crucial para el desarrollo de agentes terapéuticos contra el botulismo, una enfermedad grave causada por una toxina que ataca los nervios del cuerpo .
Sondas de imagen β-amiloide
El compuesto es potencialmente útil en la síntesis estereoespecífica de derivados de dibencilidenacetona, que sirven como sondas de imagen para las placas β-amiloide en el cerebro. Esto es particularmente relevante en la investigación de la enfermedad de Alzheimer, donde la detección de estas placas es esencial para el diagnóstico y el seguimiento .
Síntesis de stilbenofanos
“this compound” podría usarse en la síntesis de para-para stilbenofanos mediante el acoplamiento de McMurry. Los stilbenofanos tienen aplicaciones en la ciencia de los materiales y la electrónica molecular debido a sus propiedades estructurales y electrónicas únicas .
Desarrollo de moléculas de fármacos
Los andamios de indol, como el presente en “this compound”, se encuentran en muchas moléculas de fármacos sintéticos. Se unen con alta afinidad a múltiples receptores, lo cual es útil para desarrollar nuevos derivados terapéuticos con diversas aplicaciones clínicas .
Compuestos biológicamente activos
Los derivados del indol son conocidos por su actividad biológica contra las células cancerosas, los microbios y varios trastornos en el cuerpo humano. Por lo tanto, “this compound” podría ser significativo en la síntesis de nuevos compuestos biológicamente activos para tratar estas afecciones .
Direcciones Futuras
Indole derivatives, including 1-Isopropyl-1H-indole-5-carbaldehyde, have a broad spectrum of biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mecanismo De Acción
Target of Action
1-Isopropyl-1H-indole-5-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Isopropyl-1H-indole-5-carbaldehyde, may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 18724 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
1-Isopropyl-1H-indole-5-carbaldehyde plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Isopropyl-1H-indole-5-carbaldehyde, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s interactions with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways are of particular interest. These interactions often involve binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activity.
Cellular Effects
1-Isopropyl-1H-indole-5-carbaldehyde influences various types of cells and cellular processes. It has been observed to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Additionally, 1-Isopropyl-1H-indole-5-carbaldehyde may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 1-Isopropyl-1H-indole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor, leading to changes in gene expression and enzyme activity . It may also inhibit or activate enzymes by binding to their active or allosteric sites. These interactions result in downstream effects on cellular processes, including cell signaling, metabolism, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-1H-indole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some indole derivatives showing sustained biological activity over extended periods.
Dosage Effects in Animal Models
The effects of 1-Isopropyl-1H-indole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold doses for both therapeutic and toxic effects to ensure safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
1-Isopropyl-1H-indole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these metabolic pathways is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Isopropyl-1H-indole-5-carbaldehyde within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and function.
Subcellular Localization
1-Isopropyl-1H-indole-5-carbaldehyde’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
1-propan-2-ylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROXNZCMKPLKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


